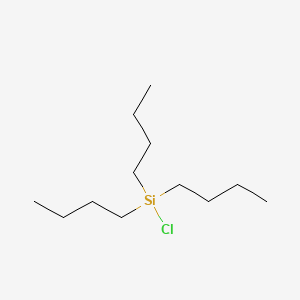

Tributylchlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tributylchlorosilane (TBCS) is an organosilicon compound used as a silylating agent, primarily for the protection of hydroxyl groups in multi-step organic synthesis. It forms a tributylsilyl (TBS) ether upon reaction with an alcohol. The three n-butyl chains distinguish TBCS from more common silylating agents by imparting a moderate level of steric hindrance and significantly increased lipophilicity. This unique combination of properties influences the stability of the resulting protecting group and the solubility of the derivatized molecule, which are critical parameters for reaction planning, execution, and purification. [REFS-1, REFS-2]

Substituting Tributylchlorosilane with other common silyl chlorides like Trimethylchlorosilane (TMCS) or tert-Butyldimethylsilyl chloride (TBDMSCl) is a critical process decision, not a simple component swap. The choice of silylating agent directly dictates the stability of the protected intermediate towards acidic or basic conditions, which is fundamental for achieving orthogonality in complex synthetic routes. [REFS-1, REFS-2] Furthermore, the distinct lipophilicity conferred by the tributylsilyl group can dramatically alter the solubility profile of an intermediate, simplifying extractions and chromatographic purifications where alternatives would fail. Therefore, selecting TBCS is a deliberate choice based on a specific, non-interchangeable profile of stability, steric influence, and processability.

References

Calibrated Hydrolytic Stability for Orthogonal Synthesis Strategies

The stability of a silyl ether protecting group is critical for its survival during subsequent reaction steps. While comprehensive quantitative data for the tributylsilyl (TBS) group is less common than for its tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) analogs, its stability can be reliably inferred from established structure-stability relationships. The stability towards acid-catalyzed hydrolysis is dominated by steric hindrance around the silicon atom. [REFS-1, REFS-2] The tributylsilyl group, with three linear butyl chains, presents a unique steric profile that is less bulky than TIPS but more substantial than triethylsilyl (TES), placing its stability between these common alternatives. For example, relative to the trimethylsilyl (TMS) group (rate = 1), the acid hydrolysis resistance of TES is ~64, TBDMS is ~20,000, and TIPS is ~700,000. [2] The tributylsilyl group's stability is expected to fall between that of TES and TIPS, providing a distinct deprotection window that is essential for orthogonal protection strategies in multi-step synthesis.

| Evidence Dimension | Relative Resistance to Acid-Catalyzed Hydrolysis |

| Target Compound Data | Qualitatively positioned between Triethylsilyl (TES) and Triisopropylsilyl (TIPS) ethers. |

| Comparator Or Baseline | TMS (rate=1), TES (rate=64), TBDMS (rate=20,000), TIPS (rate=700,000) |

| Quantified Difference | Offers a stability profile not met by more common silyl ethers, enabling more complex, multi-step synthetic sequences. |

| Conditions | Acid-catalyzed aqueous hydrolysis. |

This allows chemists to design synthetic routes where the tributylsilyl group can be selectively removed while other, more or less stable, silyl ethers remain intact, which is a critical requirement for complex molecule synthesis.

Enhanced Lipophilicity for Improved Processability and Purification

The three n-butyl chains of the tributylsilyl group significantly increase the lipophilicity and non-polarity of derivatized molecules compared to smaller analogs like trimethylsilyl (TMS) or triethylsilyl (TES) groups. This property is directly relevant to processability. For example, in gas chromatography (GC), derivatization is used to increase the volatility and thermal stability of polar analytes containing -OH, -NH, or -SH groups. [REFS-1, REFS-2] While TMS is common, the larger alkyl groups of TBCS can provide a greater shielding effect and modify retention times, which can be crucial for separating complex mixtures. More importantly, in preparative chemistry, attaching a tributylsilyl group to a polar substrate can render it soluble in non-polar organic solvents like hexanes, facilitating extractions from aqueous media and simplifying purification by standard silica gel chromatography where polar baseline materials would otherwise be intractable.

| Evidence Dimension | Lipophilicity and Impact on Solubility |

| Target Compound Data | High lipophilicity due to three n-butyl chains. |

| Comparator Or Baseline | Lower lipophilicity of trimethylsilyl (TMS) and triethylsilyl (TES) groups. |

| Quantified Difference | Substantially alters solubility profiles, enabling the use of non-polar solvents for extraction and chromatography of otherwise polar molecules. |

| Conditions | Liquid-liquid extraction and column chromatography processes. |

This simplifies purification workflows, reduces the need for specialized or reverse-phase chromatography, and can improve process efficiency and yield by minimizing material loss during extractions.

Precursor Suitability for Functional Ionic Liquid Synthesis

Tributylchlorosilane serves as a key precursor for synthesizing specialized silyl-functionalized compounds. For instance, it can be used to prepare silyl ethers that are subsequently incorporated into the cationic or anionic components of ionic liquids. [1] The tributylsilyl moiety, compared to a trimethylsilyl or tert-butyldimethylsilyl group, provides a balance of steric bulk and chemical stability while enhancing the organophilic character of the resulting ionic liquid. This is critical for tuning the physical properties of the ionic liquid, such as its viscosity, thermal stability, and miscibility with organic solvents or other components in an electrolyte formulation. Patents describe the reaction of silyl chlorides in the formation of precursors for ionic liquids, where the nature of the alkyl groups on the silicon atom is a key variable for tailoring the final properties of the material. [2]

| Evidence Dimension | Precursor Functionality |

| Target Compound Data | Forms stable, lipophilic silyl ethers suitable for incorporation into ionic liquid structures. |

| Comparator Or Baseline | TMCS (forms less stable ethers), TBDMSCl (different steric and lipophilic profile). |

| Quantified Difference | The tributyl group provides a unique combination of stability and lipophilicity, allowing for the fine-tuning of ionic liquid properties. |

| Conditions | Synthesis of functionalized organic salts (ionic liquids). |

For researchers developing next-generation ionic liquids for applications like batteries, catalysis, or specialty solvents, TBCS is a critical building block for achieving specific performance characteristics that cannot be obtained with other silyl chlorides.

Multi-Step Synthesis Requiring a Silyl Ether of Intermediate Stability

In complex syntheses where a molecule has multiple hydroxyl groups, TBCS is the right choice when a protecting group is needed that is more robust than a TES ether but more labile than a TIPS or TBDPS ether. This allows for selective deprotection at an intermediate stage without removing other silyl groups. [1]

Improving Processability of Polar Intermediates

When a synthetic intermediate is highly polar and suffers from poor solubility in common organic solvents, derivatization with TBCS can dramatically increase its lipophilicity. This makes the compound amenable to standard workup procedures like extraction into hexane or diethyl ether and simplifies purification by silica gel chromatography, avoiding the need for more complex techniques. [2]

Derivatization for Gas Chromatography Analysis

For the analysis of complex mixtures containing polar compounds (e.g., natural product extracts, steroids), TBCS can be used as a derivatizing agent for GC-MS. The resulting tributylsilyl ethers are volatile and thermally stable, and their specific mass fragmentation patterns and chromatographic retention times can aid in the identification and quantification of analytes. [2]

Synthesis of Organophilic Silyl-Functionalized Materials

In materials science, TBCS is a suitable precursor for creating functional materials where lipophilicity is desired. This includes the synthesis of specialty ionic liquids with tuned miscibility, or the surface modification of silica or metal oxides to create highly non-polar, hydrophobic coatings. [REFS-3, REFS-4]

References

- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2006.

- [2] Poole, C. F. (2003). The essence of chromatography. Elsevier.

- [3] Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.

- [4] Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive